The synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate can be achieved through several methods. A notable approach involves the reaction of tert-butyl carbamate with an appropriate precursor, typically involving the formation of the diazepane ring through cyclization reactions.
For example, one synthetic route described in the literature involves using tert-butyl (2-bromoethyl)carbamate and sodium azide to generate an azide intermediate, which can then be converted into the diazepane structure through subsequent reactions under controlled conditions .
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate has a molecular formula of and a molecular weight of approximately 224.30 g/mol. The structure features:
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate participates in various chemical reactions typical for carboxylic acid derivatives and nitrogen-containing compounds. Key reactions include:
These reactions are critical for developing more complex organic molecules and pharmaceuticals .
The mechanism of action of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is primarily linked to its role as an intermediate in synthesizing bioactive compounds. While specific mechanisms can vary depending on the target molecule being synthesized, common pathways involve:
This behavior is essential for its applications in medicinal chemistry, particularly in designing drugs that interact with biological targets .
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for handling and application in laboratory settings .
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate finds applications primarily as an intermediate in organic synthesis. Its derivatives are explored for:
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is systematically named under IUPAC conventions as tert-butyl (S)-5-methyl-1,4-diazepane-1-carboxylate (CAS: 1260619-37-1 for (S)-enantiomer; 1260619-38-2 for (R)-enantiomer). Its molecular formula is C₁₁H₂₂N₂O₂ (molecular weight: 214.31 g/mol), featuring a seven-membered 1,4-diazepane ring with nitrogen atoms at positions 1 and 4. Key structural elements include [1] [4]:
O=C(N1CCN[C@@H](C)CC1)OC(C)(C)C
. The compound belongs to the diazepane class of saturated heterocycles, classified as a Boc-protected chiral amine. Its structural framework enables diverse functionalization at N4 and C5, making it a versatile synthon in organic synthesis [4] [7].
Table 1: Structural Descriptors
Property | Value |
---|---|
IUPAC Name | tert-butyl (S)-5-methyl-1,4-diazepane-1-carboxylate |
CAS Number (S-enantiomer) | 1260619-37-1 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.31 g/mol |
Chiral Center | C5 (S-configuration) |
Protective Group | tert-butoxycarbonyl (Boc) |
Canonical SMILES | C[C@@H]1CCN(CCN1)C(=O)OC(C)(C)C |
The synthetic exploration of 1,4-diazepanes emerged in the late 20th century, driven by interest in their conformational flexibility and bioactivity. Early routes to unsubstituted diazepanes relied on linear amine cyclization, but stereoselective methods for C5-alkylated derivatives like 5-methyl-1,4-diazepane remained challenging. The introduction of Boc protection in the 1990s revolutionized access to enantiopure intermediates, enabling controlled N-functionalization and ring stability [5]. A landmark advancement occurred in 2014 with the patent EP2818463A1, which detailed stereoselective Mitsunobu reactions for synthesizing (S)-5-methyl-1,4-diazepane-Boc. This method employed triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to invert C5 stereochemistry, achieving high enantiopurity (>95% ee) [5]. Concurrently, industrial-scale production innovations replaced hazardous solvents (e.g., dioxane) with eco-friendly alternatives like acetonitrile, enhancing yield and sustainability [5] [6].
This compound is a critical chiral building block for drug discovery, primarily due to:
Table 2: Commercial Sources and Specifications
Supplier | CAS | Purity | Storage | Key Applications |
---|---|---|---|---|
BLD Pharm | 1260619-37-1 | Not specified | 2–8°C, inert atmosphere, dark | CNS drug intermediates |
AiFChem | 1260619-37-1 | 95% | Ambient (neat) | Peptidomimetic synthesis |
LGC Standards | 1260619-38-2 | Not specified | Room temperature | Chiral reference standards |
The compound’s role extends to synthesizing isoquinoline-5-sulfonamide derivatives for cerebrovascular disorders, where its chirality dictates biological activity [5]. Its commercial availability from specialized suppliers (e.g., BLD Pharm, AiFChem) underscores industrial demand for enantiopure diazepane intermediates [2] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7